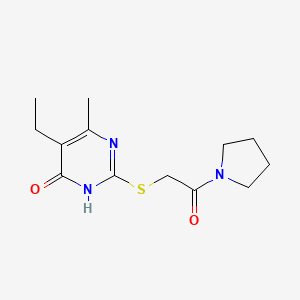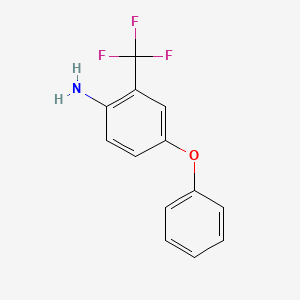
4-Phenoxy-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxy-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H10F3NO. It has a molecular weight of 253.22 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Phenoxy-2-(trifluoromethyl)aniline is 1S/C13H10F3NO/c14-13(15,16)11-8-10(6-7-12(11)17)18-9-4-2-1-3-5-9/h1-8H,17H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Phenoxy-2-(trifluoromethyl)aniline is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Catalysis and Oxidation Processes
4-Phenoxy-2-(trifluoromethyl)aniline derivatives have been utilized in catalysis and oxidation processes. For instance, Fe3O4 magnetic nanoparticles (MNPs) were successfully synthesized and used to remove phenol and aniline compounds from aqueous solutions, demonstrating the compound's potential in water purification and environmental remediation (Zhang et al., 2009).
Synthesis and Characterization of Metabolites
The compound has been used in the synthesis and characterization of metabolites. Diclofenac metabolism studies involved the preparation of significant quantities of its metabolites, including aniline derivatives. These studies provide insights into the mechanistic toxicological profiles of pharmaceuticals (Kenny et al., 2004).
Polymer Science
In polymer science, the compound has been incorporated into the synthesis of novel polymers with specific properties. New aromatic diamines substituted with a trifluoromethyl group were synthesized and used to prepare polyimides exhibiting good solubility, high thermal stability, and potential for applications in advanced materials (Liu et al., 2002).
Electrocatalytic Oxidation
Studies have explored the degradation of aniline solutions through electrocatalytic oxidation, indicating the compound's relevance in chemical processing and waste management (Li et al., 2003).
Chemical Kinetics and Reactions
Research on 4-Phenoxy-2-(trifluoromethyl)aniline derivatives has provided insights into chemical kinetics and reaction mechanisms. Studies on proton-transfer reactions involving substituted anilines showcased the significance of steric effects on reaction rates and pathways (Asghar, 2010).
Liquid Crystal Technology
The compound has applications in liquid crystal technology. Fluorinated copolyimides derived from it were synthesized and characterized, showing potential for use in advanced liquid-crystal display applications due to their optical properties and thermal stability (Liu et al., 2002).
Organic Synthesis and Photovoltaics
The compound has been used in organic synthesis and photovoltaic studies. For instance, novel (trifluoromethyl)phenoxy-substituted phthalocyanines were synthesized, offering insights into their solubility and photophysical properties, relevant for organic electronics and solar energy applications (Burat et al., 2012).
Safety and Hazards
The safety data sheet for 4-Phenoxy-2-(trifluoromethyl)aniline suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
4-phenoxy-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-8-10(6-7-12(11)17)18-9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKQMUBTZIPBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-2-(trifluoromethyl)aniline | |
CAS RN |
106877-21-8 |
Source


|
| Record name | 4-phenoxy-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2788427.png)
![2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788429.png)
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B2788433.png)
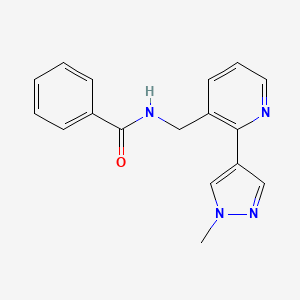
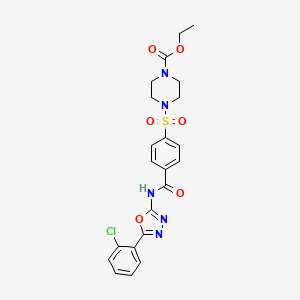
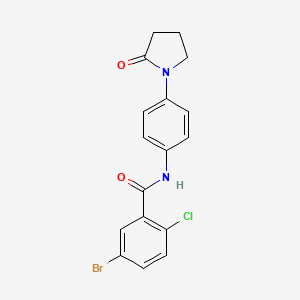
![3-cyclopentyl-7-(2,3-dihydro-1H-inden-1-ylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788437.png)
![N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide](/img/structure/B2788439.png)
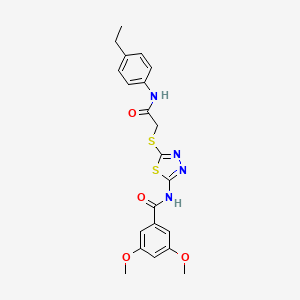
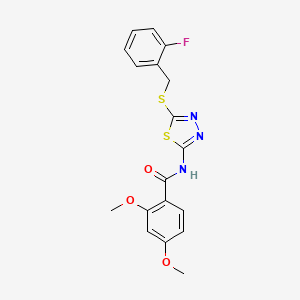
![3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2788445.png)
